3-(((4-ethylphenyl)(4-methylbenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one
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Overview
Description
3-(((4-ethylphenyl)(4-methylbenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with various functional groups, making it a molecule of interest for research in pharmaceuticals and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((4-ethylphenyl)(4-methylbenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Substitution Reactions:
Amine Substitution: The 4-ethylphenyl and 4-methylbenzyl groups are introduced via reductive amination reactions. This involves the reaction of the quinoline derivative with the corresponding aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction of the quinoline core can yield dihydroquinoline derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated as potential drugs for treating various diseases, including malaria, cancer, and bacterial infections.
Industry
Industrially, this compound can be used in the development of dyes, pigments, and other materials due to its stable aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of 3-(((4-ethylphenyl)(4-methylbenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one involves its interaction with biological targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting replication and transcription processes. The amine and methoxy groups can enhance binding affinity to specific proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinidine: An antiarrhythmic agent derived from quinoline.
Cinchonine: An alkaloid with a quinoline structure used in the treatment of malaria.
Uniqueness
What sets 3-(((4-ethylphenyl)(4-methylbenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. The combination of the 4-ethylphenyl and 4-methylbenzyl groups with the quinoline core is not commonly found in other quinoline derivatives, potentially leading to novel applications and effects.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Biological Activity
3-(((4-ethylphenyl)(4-methylbenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one is a synthetic compound belonging to the quinoline family, characterized by its unique structural features which contribute to its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections.
Chemical Structure and Properties
The molecular formula of this compound is C27H28N2O2, with a molecular weight of 412.5 g/mol. The compound features:
- A methoxy group at the 7th position.
- A 4-ethylphenylamino group attached via a methylene bridge at the 3rd position of the quinolin-2(1H)-one core.
This structural uniqueness is believed to enhance its interaction with biological targets, leading to significant pharmacological effects.
Anticancer Properties
Research indicates that quinoline derivatives, including this compound, exhibit promising anticancer activities. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been reported that similar compounds in the quinoline class can induce apoptosis in cancer cells through mechanisms involving:
- Inhibition of sirtuins , which are proteins that regulate cellular processes including aging and apoptosis.
- Interference with tubulin polymerization , leading to disruption of the mitotic spindle formation during cell division .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against several pathogenic bacteria and fungi. Studies have shown that derivatives of quinoline can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics . The mechanism behind this activity is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory activity. It has been found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition may reduce the production of pro-inflammatory mediators such as prostaglandins, thereby alleviating inflammation .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may modulate receptors involved in cell signaling pathways, influencing cellular responses to external stimuli.
- ROS Generation : Some studies suggest that quinoline derivatives can induce reactive oxygen species (ROS) production, leading to oxidative stress and subsequent cell death in cancer cells .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals insights into the structure-activity relationship (SAR):
Compound Name | Structural Features | Unique Properties |
---|---|---|
Quinolin-2(1H)-one | Base structure without substituents | Lacks additional functional groups |
7-Methoxyquinolin-2(1H)-one | Contains only the methoxy group | Less complex than target compound |
3-{[(Phenyl)amino]methyl}-7-methoxyquinolin-2(1H)-one | Similar core but with phenyl instead of ethylphenyl | Variations in biological activity due to substituent differences |
Uniqueness : The presence of both a methoxy group and a 4-ethylphenylamino group in this compound confers distinct chemical and biological properties compared to its analogs, making it a notable candidate for further research and development in medicinal chemistry.
Case Studies
Several case studies highlight the efficacy of quinoline derivatives:
- Cancer Cell Lines : A study demonstrated that derivatives similar to this compound exhibited IC50 values in the nanomolar range against MCF-7 breast cancer cells, indicating potent anticancer activity .
- Antimicrobial Testing : In another study, compounds were tested against Klebsiella pneumoniae and Pseudomonas aeruginosa, showing significant inhibition zones comparable to established antibiotics .
Properties
CAS No. |
892290-43-6 |
---|---|
Molecular Formula |
C27H28N2O2 |
Molecular Weight |
412.533 |
IUPAC Name |
3-[[4-ethyl-N-[(4-methylphenyl)methyl]anilino]methyl]-7-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C27H28N2O2/c1-4-20-9-12-24(13-10-20)29(17-21-7-5-19(2)6-8-21)18-23-15-22-11-14-25(31-3)16-26(22)28-27(23)30/h5-16H,4,17-18H2,1-3H3,(H,28,30) |
InChI Key |
LOPZPJTWDJCPCX-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N(CC2=CC=C(C=C2)C)CC3=CC4=C(C=C(C=C4)OC)NC3=O |
solubility |
not available |
Origin of Product |
United States |
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